8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one
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Overview
Description
8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one: is a quinazolinone derivative with a thiophene moiety. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one . Common synthetic routes include:
Condensation reactions: : Forming the quinazolinone core by reacting anthranilic acid derivatives with carbonyl compounds under acidic or basic conditions.
Halogenation: : Introducing the fluorine atom through halogenation reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Thiolation: : Adding the mercapto group using reagents like thiourea or Lawesson's reagent.
Alkylation: : Attaching the thiophene moiety via alkylation reactions with thiophene derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one: can undergo various chemical reactions, including:
Oxidation: : Converting the thiol group to a sulfonic acid or sulfoxide using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: : Reducing the quinazolinone core to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Replacing the fluorine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), m-CPBA, and sodium periodate (NaIO4).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines, alcohols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: : Sulfonic acids, sulfoxides.
Reduction: : Amines.
Substitution: : Various substituted quinazolinones.
Scientific Research Applications
8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: : Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: : Applied in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism of action depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one: is unique due to its specific structural features, such as the presence of the fluorine and thiophene groups. Similar compounds include:
Quinazolinones: : Other derivatives of quinazolinone without the fluorine or thiophene groups.
Thiophene derivatives: : Compounds containing thiophene rings but lacking the quinazolinone core.
Fluorinated quinazolinones: : Quinazolinones with different fluorine positions or additional fluorine atoms.
These compounds differ in their biological activities and applications, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
8-fluoro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c14-10-5-1-4-9-11(10)15-13(18)16(12(9)17)7-8-3-2-6-19-8/h1-6H,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZIUBNXZLHRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=S)N(C2=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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